molecular formula C8H8ClNO B050312 6-Ethylpyridine-3-carbonyl chloride CAS No. 121070-97-1

6-Ethylpyridine-3-carbonyl chloride

Cat. No.: B050312
CAS No.: 121070-97-1
M. Wt: 169.61 g/mol
InChI Key: VLBPWPGWPKPGPU-UHFFFAOYSA-N
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Description

6-Ethylpyridine-3-carbonyl chloride is a pyridine derivative featuring an ethyl group at position 6 and a reactive carbonyl chloride (-COCl) moiety at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution. Its structure combines electron-donating (ethyl) and electron-withdrawing (carbonyl chloride) groups, influencing its electronic properties and reactivity.

Properties

CAS No.

121070-97-1

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

6-ethylpyridine-3-carbonyl chloride

InChI

InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3

InChI Key

VLBPWPGWPKPGPU-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C=C1)C(=O)Cl

Canonical SMILES

CCC1=NC=C(C=C1)C(=O)Cl

Synonyms

3-Pyridinecarbonyl chloride, 6-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly impact reactivity:

  • 6-Ethylpyridine-3-carbonyl chloride : The ethyl group at position 6 (electron-donating) may slightly deactivate the ring, while the carbonyl chloride at position 3 (electron-withdrawing) activates the ring for electrophilic substitution at adjacent positions.
  • 4-Chloro-6-methyl-3-pyridinecarbonitrile (): The chloro and nitrile groups at positions 4 and 3, respectively, create strong electron-withdrawing effects, directing reactivity toward nucleophilic aromatic substitution. This compound reacts with amines to form 4-amino derivatives, highlighting the influence of substituent positioning.
  • 6-Chloro-2-iodo-3-methylpyridine (): Halogens (Cl, I) at positions 6 and 2 enhance electrophilic substitution at position 4 or 5, while the methyl group at position 3 provides steric hindrance.

Functional Group Reactivity

Functional groups determine reaction pathways:

  • Carbonyl Chloride (-COCl) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it ideal for synthesizing amides or esters.
  • Nitrile (-CN) (): Less reactive than carbonyl chlorides but useful in cyclization or reduction reactions to form amines.
  • Ester (-COOCH3) (): Requires harsher conditions for nucleophilic attack compared to carbonyl chlorides, limiting its utility in rapid derivatization.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications References
This compound 6-Et, 3-COCl Carbonyl chloride ~185.63 (hypothetical) Amide/ester synthesis, intermediates
4-Chloro-6-methyl-3-pyridinecarbonitrile 4-Cl, 6-Me, 3-CN Nitrile, chloro Nucleophilic substitution
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 3-COOCH3, 6-CH2NHMe·HCl Ester, amine hydrochloride 253.12 Pharmaceutical synthesis
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine 4-Cl, 3-C≡C-SiMe3 Alkyne, silyl ether Building block for organic synthesis
6-Chloro-2-iodo-3-methylpyridine 6-Cl, 2-I, 3-Me Halo, methyl Cross-coupling reactions

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